spiro[fluorene-9,4'-imidazolidine]-2',5'-dione
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Overview
Description
Spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound belongs to the class of spirohydantoins, which are known for their diverse bioactivity and significant role in numerous practical applications. The spiro configuration imparts unique chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione typically involves the reaction of fluorene derivatives with imidazolidine-2,5-dione under specific conditions. One common method includes the use of montmorillonite K-10 as a catalyst under ultrasound irradiation, which facilitates the formation of the spiro compound in a one-pot procedure . Another approach involves the dehydrative coupling of biaryls and fluorenones mediated by trifluoromethanesulfonic anhydride (Tf2O) under mild conditions .
Industrial Production Methods
Industrial production methods for spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving reusable catalysts like montmorillonite K-10, suggests potential for industrial application. The optimization of reaction conditions to maximize yield and purity is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydro derivatives, and various substituted spiro compounds, each with distinct chemical and physical properties.
Scientific Research Applications
Spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticonvulsant, antiarrhythmic, and antimicrobial properties. Some derivatives have shown potential as anticancer agents.
Mechanism of Action
The mechanism of action of spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Spiro[imidazolidine-4,3’-indole]-2,2’,5’-trione: Known for its inhibitory effects on the vanilloid receptor (VR1).
4-Bromo-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dithione: Studied for its cytotoxic effects on cancer cell lines.
Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1’-indene]: Investigated for its pharmaceutical applications and unique structural properties.
Uniqueness
Spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione stands out due to its specific spiro configuration, which imparts unique chemical stability and bioactivity. Its diverse range of applications in chemistry, biology, medicine, and industry highlights its versatility and potential for further research and development.
Properties
CAS No. |
6278-92-8 |
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Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
spiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H10N2O2/c18-13-15(17-14(19)16-13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H,(H2,16,17,18,19) |
InChI Key |
SCDXMQOKVWBFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)NC(=O)N4 |
Purity |
95 |
Origin of Product |
United States |
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